molecular formula C6H8Br2N2 B1512926 5-(Bromomethyl)-2-methylpyrimidine hydrobromide CAS No. 7122-84-1

5-(Bromomethyl)-2-methylpyrimidine hydrobromide

Cat. No.: B1512926
CAS No.: 7122-84-1
M. Wt: 267.95 g/mol
InChI Key: OVTFJUKFCLYBOD-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methylpyrimidine hydrobromide is a chemical compound with significant applications in scientific research and industry. This compound is characterized by the presence of a bromomethyl group attached to a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine and pyrazine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide typically involves the bromination of 2-methylpyrimidine. This reaction can be carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the production process. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)-2-methylpyrimidine hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

5-(Bromomethyl)-2-methylpyrimidine hydrobromide is widely used in scientific research due to its versatile chemical properties. It finds applications in:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In the study of biological processes and the development of new drugs.

  • Medicine: As a precursor for pharmaceuticals and therapeutic agents.

  • Industry: In the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

5-(Bromomethyl)-2-methylpyrimidine hydrobromide is similar to other bromomethyl-substituted pyrimidines, such as 5-(Bromomethyl)pyrimidine and 2-(Bromomethyl)pyrimidine. its unique structural features, such as the presence of a methyl group at the 2-position, distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

  • 5-(Bromomethyl)pyrimidine

  • 2-(Bromomethyl)pyrimidine

  • 4-(Bromomethyl)pyrimidine

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Properties

IUPAC Name

5-(bromomethyl)-2-methylpyrimidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.BrH/c1-5-8-3-6(2-7)4-9-5;/h3-4H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTFJUKFCLYBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856187
Record name 5-(Bromomethyl)-2-methylpyrimidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7122-84-1
Record name 5-(Bromomethyl)-2-methylpyrimidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Bromomethyl)-2-methylpyrimidine hydrobromide
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5-(Bromomethyl)-2-methylpyrimidine hydrobromide
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5-(Bromomethyl)-2-methylpyrimidine hydrobromide
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5-(Bromomethyl)-2-methylpyrimidine hydrobromide
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5-(Bromomethyl)-2-methylpyrimidine hydrobromide

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